N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide
Description
N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide is a synthetic compound featuring a benzoxazole-piperidine core linked to a cyclopropylamide group via a ketone-butanamide chain. The compound’s design incorporates a 6-fluoro-substituted benzoxazole heterocycle, which is common in antipsychotics like risperidone and paliperidone, and a cyclopropyl group that may enhance metabolic stability .
Properties
Molecular Formula |
C19H22FN3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C19H22FN3O3/c20-13-1-4-15-16(11-13)26-22-19(15)12-7-9-23(10-8-12)18(25)6-5-17(24)21-14-2-3-14/h1,4,11-12,14H,2-3,5-10H2,(H,21,24) |
InChI Key |
NZXGAOUCIUCXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable fluoro-substituted carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring is introduced by reacting the benzoxazole intermediate with piperidine in the presence of a suitable catalyst.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted benzoxazole ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring
Reduction: Reduced derivatives of the benzoxazole ring
Substitution: Substituted benzoxazole derivatives
Hydrolysis: Carboxylic acid and amine derivatives
Scientific Research Applications
N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound’s fluoro-substituted benzoxazole ring and piperidine moiety allow it to bind to certain enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antiproliferative activity by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Motifs
The benzoxazole-piperidine scaffold is a hallmark of several antipsychotics (Table 1). Key comparisons include:
Table 1: Structural and Pharmacological Comparison of Selected Compounds
Key Differences and Implications
- Benzoxazole vs. Benzisoxazole : The target compound’s benzoxazole ring (oxygen and nitrogen at positions 1 and 2) differs from risperidone’s benzisoxazole (oxygen and nitrogen at adjacent positions). This subtle variation may alter receptor binding affinity or metabolic pathways .
- Substituent Groups: The cyclopropylamide and oxobutanamide chain in the target compound contrast with risperidone’s ethyl-pyrimidinone and paliperidone’s hydroxyethyl groups.
- Synthetic Routes : The target compound’s synthesis likely involves Suzuki-Miyaura coupling (similar to Example 57 in ), whereas risperidone and paliperidone require multi-step syntheses with additional functionalization .
Pharmacokinetic and Physicochemical Properties
Solubility and Bioavailability
While direct data for the target compound are unavailable, structural analogs provide insights:
- Paliperidone: Poor water solubility (28% bioavailability) due to hydrophobic pyrimidinone and hydroxyethyl groups .
- Target Compound: The oxobutanamide moiety may improve solubility compared to paliperidone, but the cyclopropyl group could introduce hydrophobicity. Formulation strategies (e.g., co-crystals, nanocrystals) used for paliperidone might be applicable .
Metabolic Stability
The cyclopropyl group in the target compound may resist cytochrome P450-mediated metabolism, a common issue with risperidone’s ethyl chain, which undergoes hydroxylation to form paliperidone .
Biological Activity
N-cyclopropyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Structural Information
The molecular formula for this compound is C20H24F N3O3, with a molecular weight of 373.43 g/mol. The compound features a cyclopropyl group, a piperidine moiety, and a benzoxazole ring, which are known for their diverse biological activities.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 373.43 g/mol |
| Molecular Formula | C20H24F N3O3 |
| LogP | 2.406 |
| Polar Surface Area | 62.815 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Pharmacological Profile
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds containing piperidine and benzoxazole moieties have demonstrated significant antibacterial properties against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Studies have shown that derivatives of benzoxazole and piperidine can act as effective inhibitors of acetylcholinesterase (AChE) and urease . The inhibition of these enzymes is crucial for the development of treatments for neurological disorders and urinary tract infections.
Case Studies
- Antibacterial Screening : A study synthesized several compounds similar to this compound and evaluated their antibacterial activity. The most active compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains, indicating strong antibacterial potential compared to standard drugs .
- Enzyme Inhibition Studies : In another investigation, compounds with similar structural features were tested for their inhibitory effects on AChE and urease. The results indicated that specific derivatives displayed strong inhibition with IC50 values significantly lower than those of reference standards .
The biological activity of this compound is likely attributed to its ability to interact with specific target proteins in bacterial cells and human enzymes. Molecular docking studies suggest that the compound can form stable complexes with target sites, leading to effective inhibition of enzyme activity and disruption of bacterial cell function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
